An In-depth Technical Guide to Pyridylazonaphthol-based Chelating Agents: Focus on 2-(2-Pyridylazo)-1-naphthol and its Isomer PAN
An In-depth Technical Guide to Pyridylazonaphthol-based Chelating Agents: Focus on 2-(2-Pyridylazo)-1-naphthol and its Isomer PAN
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Isomeric Nuances in Analytical Chemistry
This guide delves into the chemical properties and applications of pyridylazonaphthol compounds, a class of organic reagents renowned for their utility as metal ion indicators and chromogenic agents. The primary focus of this document is 2-(2-Pyridylazo)-1-naphthol (iso-PAN) . However, it is crucial to acknowledge that the available scientific literature on this specific isomer is limited. In contrast, its structural isomer, 1-(2-Pyridylazo)-2-naphthol (PAN) , is extensively studied and widely employed in analytical chemistry.
Therefore, this guide will provide a comprehensive overview of the well-established properties and applications of PAN as a representative pyridylazonaphthol. The known data for 2-(2-Pyridylazo)-1-naphthol will be presented and contrasted where possible. This comparative approach is designed to offer a robust understanding of the structure-function relationships within this class of compounds, enabling researchers to extrapolate and apply these principles to their specific research needs, even in the context of the less-documented iso-PAN.
Section 1: Physicochemical Properties and Structural Analysis
The efficacy of pyridylazonaphthols as chelating agents is intrinsically linked to their molecular structure and resulting physicochemical properties. These compounds are characterized by a pyridyl group linked to a naphthol moiety via an azo bridge. This arrangement provides a tridentate ligand system capable of forming stable complexes with a variety of metal ions.
Comparative Physicochemical Data
The distinct placement of the hydroxyl and azo groups on the naphthol ring in PAN and iso-PAN influences their physical properties, such as melting point and, potentially, their solubility and complexation behavior.
| Property | 2-(2-Pyridylazo)-1-naphthol (iso-PAN) | 1-(2-Pyridylazo)-2-naphthol (PAN) |
| CAS Number | 10335-31-6[1] | 85-85-8[2][3] |
| Molecular Formula | C₁₅H₁₁N₃O[1][4] | C₁₅H₁₁N₃O[2] |
| Molecular Weight | 249.27 g/mol [1][4] | 249.27 g/mol [2] |
| Appearance | Not specified in detail | Orange-red to brick-red crystalline powder[5][6] |
| Melting Point | 124-128 °C[4] | 138-141 °C[3][6] |
| Solubility | Not well-documented | Insoluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and benzene[5][6]. |
Synthesis of Pyridylazonaphthols
The synthesis of these compounds generally follows a two-step process: diazotization of 2-aminopyridine followed by an azo coupling reaction with the corresponding naphthol isomer (1-naphthol for iso-PAN and 2-naphthol for PAN).[7]
Diagram: General Synthesis Pathway of Pyridylazonaphthols
Caption: General synthesis of pyridylazonaphthols.
Section 2: Mechanism of Action as a Metallochromic Indicator
Pyridylazonaphthols function as effective metallochromic indicators due to the formation of distinctly colored metal-ligand complexes. The chelation process involves the metal ion coordinating with the nitrogen atom of the pyridine ring, one of the azo nitrogen atoms, and the oxygen atom of the hydroxyl group.[8] This complex formation alters the electronic structure of the molecule, leading to a significant shift in its maximum absorbance wavelength (λmax) and a visible color change.
The general equilibrium for the complexation reaction can be represented as:
Mⁿ⁺ + 2(PAN)⁻ → M(PAN)₂⁽ⁿ⁻²⁾⁺
The stability and stoichiometry of the metal complexes are pH-dependent.
Diagram: Chelation of a Metal Ion by PAN
Caption: Chelation of a metal ion by the PAN ligand.
Section 3: Applications in Analytical Chemistry
The ability of pyridylazonaphthols to form stable, colored complexes with a wide range of metal ions makes them invaluable reagents in several analytical techniques.[9]
Spectrophotometric Determination of Metal Ions
PAN is a sensitive chromogenic reagent for the spectrophotometric determination of numerous metal ions, including copper, zinc, cadmium, nickel, and cobalt.[9][10] The general procedure involves the formation of the metal-PAN complex in a suitable solvent system, followed by the measurement of its absorbance at the wavelength of maximum absorption. The concentration of the metal ion is then determined from a calibration curve.
Experimental Protocol: Spectrophotometric Determination of Zinc using PAN
-
Preparation of Standard Solutions:
-
Prepare a stock solution of zinc (e.g., 1000 ppm).
-
Prepare a dilute standard solution of zinc (e.g., 10 ppm) from the stock solution.
-
Prepare a 0.1% (w/v) solution of PAN in methanol.
-
-
Calibration Curve:
-
Pipette varying aliquots of the standard zinc solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL of 10 ppm solution) into a series of 25 mL volumetric flasks.
-
To each flask, add a buffer solution to maintain the optimal pH for complex formation (typically pH 5-7 for zinc).
-
Add a fixed volume (e.g., 1 mL) of the PAN solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the λmax of the Zn-PAN complex (around 550-560 nm) against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution, ensuring it is within the concentration range of the calibration curve.
-
Follow the same procedure as for the calibration curve to develop the color.
-
Measure the absorbance of the sample solution and determine the concentration of zinc from the calibration curve.
-
Complexometric Titrations
PAN serves as an excellent indicator for the complexometric titration of metal ions with EDTA.[10] The indicator forms a colored complex with the metal ion in the solution. During the titration, EDTA, a stronger chelating agent, displaces the PAN from the metal ion. At the endpoint, when all the metal ions are complexed with EDTA, the solution changes to the color of the free indicator.
Experimental Protocol: Complexometric Titration of Copper with EDTA using PAN Indicator
-
Preparation of Solutions:
-
Prepare a standard solution of EDTA (e.g., 0.01 M).
-
Prepare the copper sample solution of unknown concentration.
-
Prepare a PAN indicator solution (0.1% w/v in methanol).
-
-
Titration Procedure:
-
Pipette a known volume of the copper solution into a conical flask.
-
Add a buffer solution to adjust the pH to the optimal range for the Cu-EDTA complex formation (around pH 4-6).
-
Add a few drops of the PAN indicator solution. The solution will turn a deep red or violet color due to the formation of the Cu-PAN complex.
-
Titrate the solution with the standard EDTA solution.
-
The endpoint is reached when the color changes from the red/violet of the Cu-PAN complex to the yellow-orange of the free PAN indicator.
-
Record the volume of EDTA used and calculate the concentration of copper in the sample.
-
Section 4: Safety and Handling
Pyridylazonaphthols should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: These compounds can be irritating to the eyes, skin, and respiratory system.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid compound or its solutions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[5][6]
Conclusion
Pyridylazonaphthols, exemplified by the well-studied 1-(2-Pyridylazo)-2-naphthol (PAN), are versatile and effective reagents in analytical chemistry. Their ability to form stable, colored complexes with a wide array of metal ions underpins their use in both spectrophotometric analysis and complexometric titrations. While specific data for 2-(2-Pyridylazo)-1-naphthol (iso-PAN) is limited, the fundamental principles of chelation and color formation are expected to be similar. The isomeric difference in the position of the hydroxyl and azo groups on the naphthol ring likely influences the stability and spectral properties of the metal complexes, offering an avenue for further research and development of new analytical methods. This guide provides a solid foundation for understanding and applying this important class of chemical reagents in various scientific and industrial settings.
References
-
2-(2-PYRIDYLAZO)-1-NAPHTHOL CAS 10335-31-6. ChemicalBook.
- Shar, G. A., & Bhanger, M. I. (2003). Spectrophotometric Determination of Metal Complexes of 1-(2 Pyridylazo)-2-naphthol in Micellar Medium. Journal of the Chemical Society of Pakistan, 25(1), 18-22.
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What are the synthesis methods and applications of 1-(2-Pyridylazo)-2-naphthol?. FAQ.
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1-(2-Pyridylazo)-2-naphthol 85-85-8 wiki. Guidechem.
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1-(2-Pyridylazo)-2-naphthol. Chem-Impex.
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2-(2-Pyridylazo)-1-naphthol. Santa Cruz Biotechnology.
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An In-Depth Technical Guide to the Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN). Benchchem.
- Abu-Zuhri, A. Z. (1996). PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah University Journal for Research - B (Humanities), 10(1), 29-48.
- Manna, C. K., Naskar, R., & Mondal, T. K. (2019). Palladium (II) complex with 1-(2-pyridylazo)-2-naphthol (PAN): Synthesis, X-ray structure, electrochemistry, DFT computation and DNA binding study. Journal of the Indian Chemical Society, 96(5), 599-606.
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2-Naphthalenol, 1-(2-pyridinylazo)-. NIST WebBook.
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1-(2-Pyridylazo)-2-naphthol. PubChem.
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1-Pyridylazo-2-naphthol - Chelating Agent. MedchemExpress.com.
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1-(2-Pyridylazo)-2-naphthol. ChemBK.
- Betteridge, D., Todd, P. K., Fernando, Q., & Freiser, H. (1963). An Investigation of the Metal Complexing Properties of 4-(2-Pyridylazo)-1-naphthol. Analytical Chemistry, 35(6), 729–733.
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1-(2-Pyridylazo)-2-naphthol indicator grade 85-85-8. Sigma-Aldrich.
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2-Naphthalenol, 1-(2-pyridinylazo)-. NIST WebBook.
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1-(2-Pyridylazo)-2-naphthol indicator grade 85-85-8. Sigma-Aldrich.
- Cheng, K. L., & Bray, R. H. (1955). 1-(2-Pyridylazo)-2-naphthol as Possible Analytical Reagent. Analytical Chemistry, 27(5), 782–785.
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